

Structural elucidation of 1-Benzyl-1-methylhydroxyguanidine using NMR and X-ray crystallography.

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Compound of Interest

1-Benzyl-1methylhydroxyguanidine

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Structural Elucidation of 1-Benzyl-1methylhydroxyguanidine: A Technical Guide

Disclaimer: As of late 2025, specific experimental data for the structural elucidation of **1-Benzyl-1-methylhydroxyguanidine** is not available in published literature. This technical guide therefore presents a hypothetical, yet plausible, approach to its synthesis and characterization based on established methodologies for analogous compounds. The presented data is illustrative and intended to serve as a template for researchers in the field of medicinal chemistry and drug development.

Abstract

Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. This guide outlines a comprehensive methodology for the synthesis and definitive structural elucidation of a novel derivative, **1-Benzyl-1-methylhydroxyguanidine**, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Detailed experimental protocols, data interpretation, and visualization of the experimental workflow and a potential biological target pathway are provided to guide researchers in the structural characterization of new chemical entities.



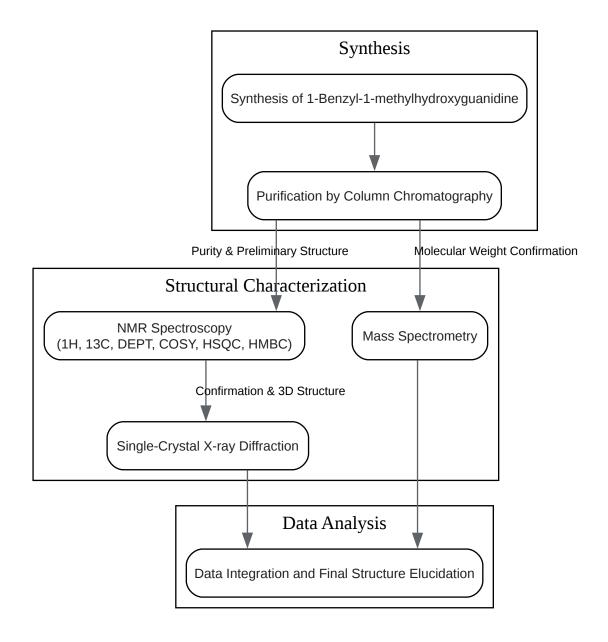
Introduction

Hydroxyguanidine derivatives are a promising class of compounds, often investigated for their potential as therapeutic agents. Their structural similarity to endogenous molecules allows them to interact with various biological targets. The precise determination of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This document details the necessary steps for the chemical synthesis and rigorous structural analysis of **1-Benzyl-1-methylhydroxyguanidine**.

Experimental Workflow

The overall process for the synthesis and structural elucidation of **1-Benzyl-1-methylhydroxyguanidine** is depicted below. This workflow ensures the unambiguous confirmation of the chemical structure and purity of the final compound.





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Figure 1: Experimental workflow for the synthesis and structural elucidation of **1-Benzyl-1-methylhydroxyguanidine**.

Synthesis and Purification

A plausible synthetic route to **1-Benzyl-1-methylhydroxyguanidine** involves the guanylation of N-benzyl-N-methylhydroxylamine.

Experimental Protocol



- Synthesis of N-benzyl-N-methylhydroxylamine: To a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in ethanol, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.0 eq) dropwise and heat the reaction mixture to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by silica gel chromatography.
- Guanylation: The purified N-benzyl-N-methylhydroxylamine (1.0 eq) is dissolved in dimethylformamide (DMF). 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added, and the mixture is stirred at 80°C for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 1-Benzyl-1-methylhydroxyguanidine.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the initial structural confirmation in solution. A combination of 1D and 2D NMR experiments would be required for the complete assignment of proton and carbon signals.

Experimental Protocol

NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity.

Hypothetical NMR Data

Table 1: Hypothetical ¹H NMR Data for **1-Benzyl-1-methylhydroxyguanidine** (500 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.35 - 7.25	m	5H	Ar-H
5.50	s (br)	2H	-NH ₂
4.50	S	2H	-CH ₂ -Ph
2.80	S	3Н	-N-CH₃
8.50	s (br)	1H	-OH

Table 2: Hypothetical ¹³C NMR Data for **1-Benzyl-1-methylhydroxyguanidine** (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
158.0	C=N (Guanidinyl)
137.5	Ar-C (quat.)
128.8	Ar-CH
128.5	Ar-CH
127.2	Ar-CH
55.0	-CH2-Ph
40.0	-N-CH₃

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of **1-Benzyl-1-methylhydroxyguanidine** in a suitable solvent system (e.g.,



ethanol/water). A selected crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data

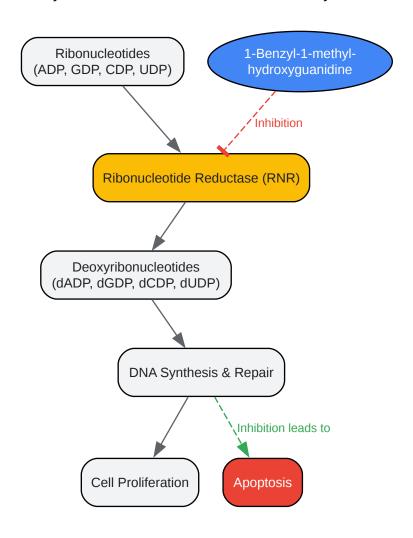
Table 3: Hypothetical Crystal Data and Structure Refinement for **1-Benzyl-1-methylhydroxyguanidine**

Parameter	Value	
Empirical formula	C ₉ H ₁₄ N ₄ O	
Formula weight	194.24	
Temperature	100(2) K	
Crystal system	Monoclinic	
Space group	P21/c	
Unit cell dimensions	a = 8.5 Å, b = 12.1 Å, c = 9.8 Å	
$\alpha = 90^{\circ}, \ \beta = 105^{\circ}, \ \gamma = 90^{\circ}$		
Volume	970 ų	
Z	4	
Density (calculated)	1.33 Mg/m³	
Absorption coefficient	0.09 mm ⁻¹	
F(000)	416	
Final R indices [I > 2σ(I)]	R ₁ = 0.045, wR ₂ = 0.120	
Goodness-of-fit on F ²	1.05	

Potential Biological Signaling Pathway



Hydroxyguanidine derivatives are known to act as inhibitors of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. By inhibiting RNR, these compounds can halt cell proliferation, which is a key mechanism in their anticancer activity.



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Figure 2: Potential mechanism of action for **1-Benzyl-1-methylhydroxyguanidine** via inhibition of the Ribonucleotide Reductase (RNR) pathway.

Conclusion

The structural elucidation of new chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of **1-Benzyl-1-methylhydroxyguanidine** using NMR and X-ray crystallography. The detailed protocols and illustrative data serve as a valuable resource for researchers working on guanidine derivatives and other novel bioactive compounds. The







definitive structural information obtained through these methods is critical for understanding the molecule's properties and for guiding future optimization efforts.

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